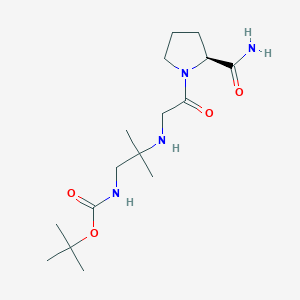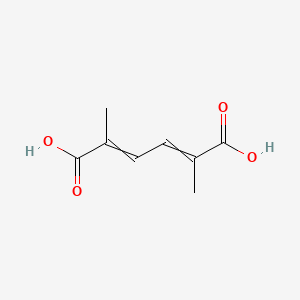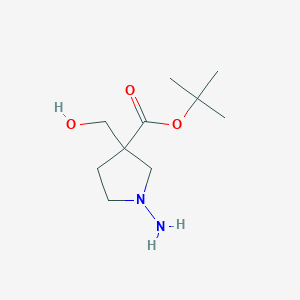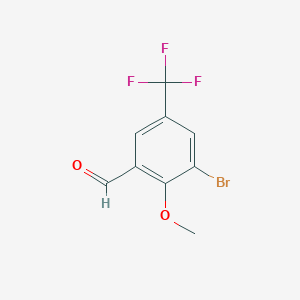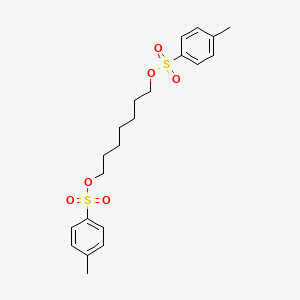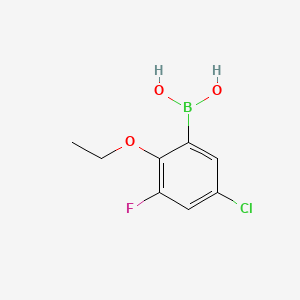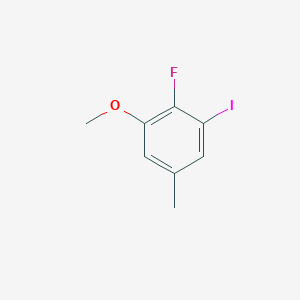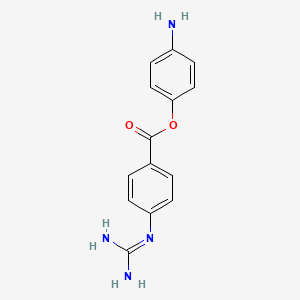
4-Aminophenyl 4-guanidinobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminophenyl 4-guanidinobenzoate is a chemical compound with the molecular formula C14H14N4O2 It is known for its unique structure, which includes both an amino group and a guanidine group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminophenyl 4-guanidinobenzoate typically involves the reaction of 4-aminobenzoic acid with cyanamide, followed by further reactions to introduce the guanidine group. One common method involves the use of diisopropylcarbodiimide (DIC) and 4-nitrophenol in dichloromethane (DCM) to form an intermediate, which is then hydrogenated using palladium on carbon (Pd-C) in tetrahydrofuran (THF) to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminophenyl 4-guanidinobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and guanidine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino compound.
Aplicaciones Científicas De Investigación
4-Aminophenyl 4-guanidinobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-aminophenyl 4-guanidinobenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border. By binding to the active site of the enzyme, it prevents the cleavage of peptide bonds, thereby inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
4-Guanidinobenzoic acid: Shares the guanidine group but lacks the amino group.
4-Aminobenzoic acid: Contains the amino group but lacks the guanidine group.
Camostat: A 4-guanidinobenzoate derivative known for its use as a protease inhibitor.
Uniqueness: 4-Aminophenyl 4-guanidinobenzoate is unique due to the presence of both amino and guanidine groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.
Propiedades
Fórmula molecular |
C14H14N4O2 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
(4-aminophenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C14H14N4O2/c15-10-3-7-12(8-4-10)20-13(19)9-1-5-11(6-2-9)18-14(16)17/h1-8H,15H2,(H4,16,17,18) |
Clave InChI |
DMWLCBSJFMTCMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


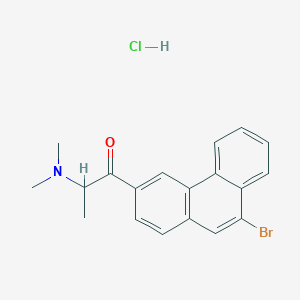
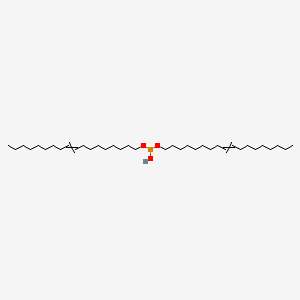
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
